N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide
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Overview
Description
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide is a hydrazone compound primarily used as a pesticide. It is known for its high toxicity to fish and aquatic invertebrates when it enters the environment untreated . The compound has a molecular formula of C₉H₈Cl₄FNO₂S₂ and a molecular weight of 387.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the reaction of phenylamine with 1,1,2,2-tetrachloro-2-fluoroethanethiol in the presence of methanesulfonyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its toxicological effects on aquatic organisms.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Employed as a pesticide due to its high toxicity to pests.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the inhibition of key enzymes in the target organisms. The compound interacts with molecular targets such as enzymes involved in cellular respiration, leading to the disruption of metabolic processes and eventual death of the organism .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-[(1,1,2,2-tetrachloroethyl)thio]methanesulfonamide
- N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]ethanesulfonamide
Uniqueness
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide is unique due to the presence of both fluorine and chlorine atoms in its structure, which enhances its reactivity and toxicity compared to similar compounds. This unique combination of halogens makes it particularly effective as a pesticide .
Properties
CAS No. |
22729-75-5 |
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Molecular Formula |
C9H8Cl4FNO2S2 |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
N-phenyl-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide |
InChI |
InChI=1S/C9H8Cl4FNO2S2/c1-19(16,17)15(7-5-3-2-4-6-7)18-9(12,13)8(10,11)14/h2-6H,1H3 |
InChI Key |
SVIKNKPDPGCMAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)SC(C(F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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